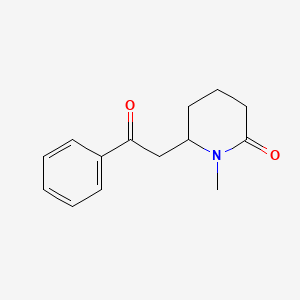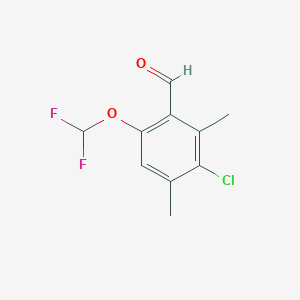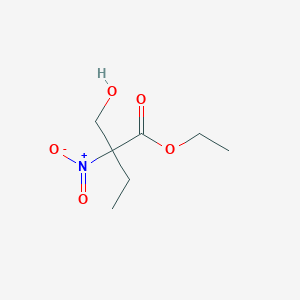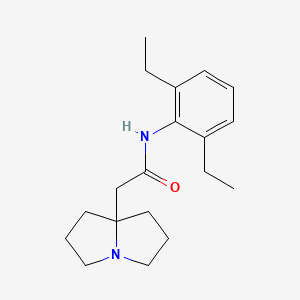![molecular formula C13H17NO2S B14378431 3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide CAS No. 88124-20-3](/img/structure/B14378431.png)
3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide is a chemical compound with a complex structure that includes a phenylsulfanyl group and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a butanamide derivative with a phenylsulfanyl compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may play a role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-N-phenylbutanamide: Similar in structure but lacks the phenylsulfanyl group.
Acetoacetanilide: Another related compound with different functional groups.
Uniqueness
3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and potential biological activities compared to similar compounds .
Properties
CAS No. |
88124-20-3 |
|---|---|
Molecular Formula |
C13H17NO2S |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
3-oxo-N-(1-phenylsulfanylpropan-2-yl)butanamide |
InChI |
InChI=1S/C13H17NO2S/c1-10(14-13(16)8-11(2)15)9-17-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,16) |
InChI Key |
UDYVJMUJBJSGCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=CC=C1)NC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester](/img/structure/B14378348.png)


![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B14378368.png)


![2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene](/img/structure/B14378397.png)
![1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14378398.png)
![4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14378400.png)




![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14378421.png)
